molecular formula C22H18N2O5 B2776109 3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851410-96-3

3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No. B2776109
CAS RN: 851410-96-3
M. Wt: 390.395
InChI Key: UOUGIIMDMBNVLC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Synthetic Utility and Heterocyclic System Construction

Research has demonstrated the utility of related chromeno and pyridin derivatives as intermediates for constructing a variety of heterocyclic systems. These compounds serve as key intermediates in synthesizing novel heterocyclic structures with potential antimicrobial and anticancer activities. For instance, chromeno[3,2-g]chromenes have been explored for constructing diverse heterocycles bearing pyrazoles, pyridines, and other pharmacophoric features, showcasing variable inhibitory effects against microbial and cancer cell lines (Ibrahim et al., 2022).

Anticancer Activity

Studies involving chromeno[4,3-b]pyridine derivatives have highlighted their potential in designing anticancer agents. Docking studies on some synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer revealed that certain compounds exhibited high activity toward breast cancer cell lines, suggesting the therapeutic potential of these structures (Ghada E. Abd El Ghani et al., 2022).

Antimicrobial Evaluation

The antimicrobial properties of chromeno and pyridin derivatives have also been a focus of recent research. Novel synthesis methods have led to the creation of compounds with significant antimicrobial activities, indicating the potential for these molecules in developing new antimicrobial agents (Kornev et al., 2019).

Molecular Synthesis and Drug Discovery

The synthesis of chromeno[3,2-c]pyridin-3-yl derivatives and their evaluation against tuberculosis showcases the broader applicability of these compounds in drug discovery and development. Some derivatives have shown potent in-vitro and in-vivo activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of chromeno[3,2-c]pyridin derivatives in treating infectious diseases (Sriram et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development due to their roles in natural and synthetic chemistry .

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. The molecular weight of the compound is 390395, which might influence its absorption and distribution in the body.

Result of Action

It’s worth noting that compounds with similar structures have been found to have diverse biological activities . This suggests that the compound might have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

3,5-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-12-8-18(24-21(25)13-9-14(27-2)11-15(10-13)28-3)23-20-16-6-4-5-7-17(16)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUGIIMDMBNVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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